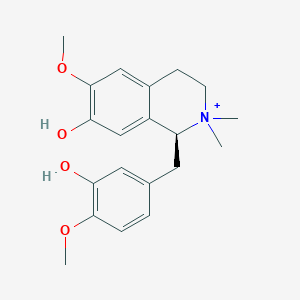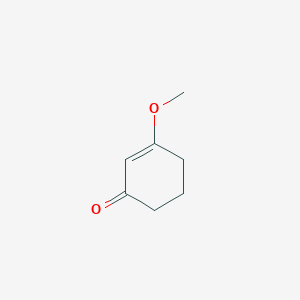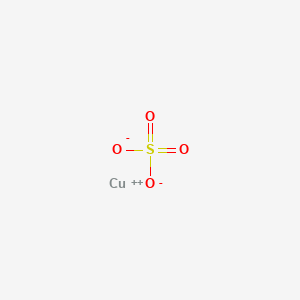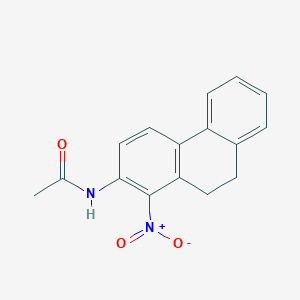
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as NDPA and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of NDPA is not fully understood. However, studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. The exact mechanism of action of NDPA in these processes is still under investigation.
Effets Biochimiques Et Physiologiques
NDPA has been shown to have various biochemical and physiological effects. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA also reduces inflammation by inhibiting the production of inflammatory cytokines. NDPA has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
NDPA has several advantages as a compound for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. NDPA has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, NDPA has some limitations as a compound for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. NDPA is also a relatively new compound, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on NDPA. One future direction is to study the mechanism of action of NDPA in more detail. Understanding the mechanism of action of NDPA will provide insight into its potential applications in various fields of research. Another future direction is to study the potential of NDPA as a lead compound for the development of new drugs. NDPA has been shown to have potential as a scaffold for the synthesis of new compounds with potential therapeutic applications. Finally, future research could focus on the potential of NDPA as a precursor for the synthesis of new materials with unique properties.
Conclusion
In conclusion, N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide is a synthetic compound with potential applications in various fields of scientific research. NDPA has been synthesized through various methods and has been studied for its potential as an anticancer agent, anti-inflammatory agent, and lead compound for the development of new drugs. NDPA has low toxicity in vitro and in vivo, making it a safe compound to work with. Future research could focus on studying the mechanism of action of NDPA, its potential as a lead compound for drug development, and its potential as a precursor for the synthesis of new materials.
Méthodes De Synthèse
NDPA can be synthesized through various methods, including the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 1-nitro-9,10-dihydrophenanthrene with acetic acid and acetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization to obtain NDPA.
Applications De Recherche Scientifique
NDPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, NDPA has been studied for its potential as an anticancer agent. Studies have shown that NDPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NDPA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that NDPA reduces inflammation by inhibiting the production of inflammatory cytokines.
In drug discovery, NDPA has been studied for its potential as a lead compound for the development of new drugs. NDPA has been used as a scaffold for the synthesis of new compounds with potential therapeutic applications. In material science, NDPA has been studied for its potential as a precursor for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
18264-80-7 |
|---|---|
Nom du produit |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
N-(1-nitro-9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18(20)21/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Clé InChI |
DHPNWYXMIKEOIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3CC2)[N+](=O)[O-] |
Synonymes |
N-(9,10-Dihydro-1-nitrophenanthren-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
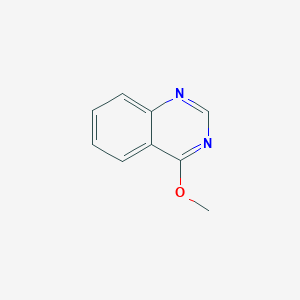
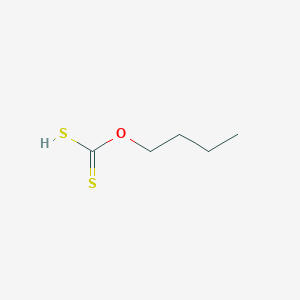
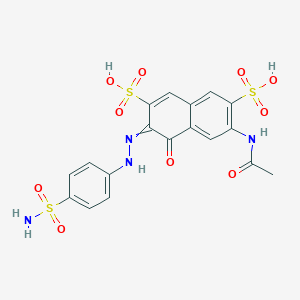
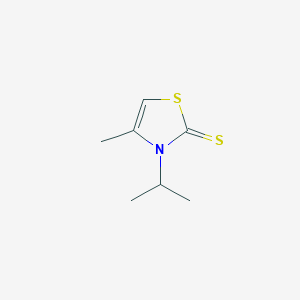
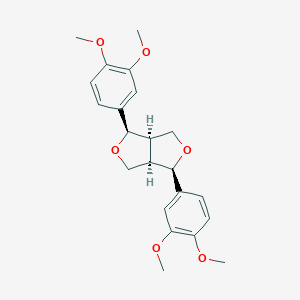
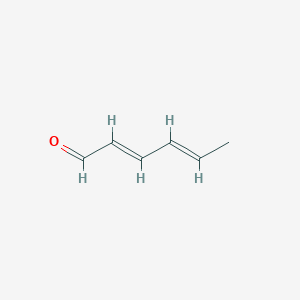

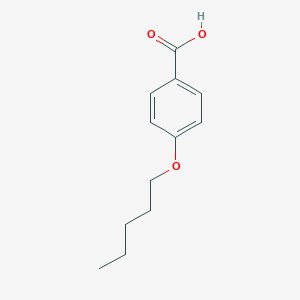
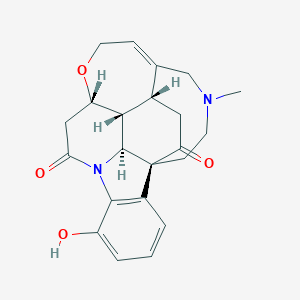
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
